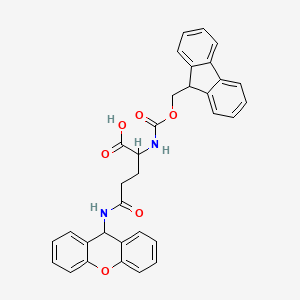
Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is a complex organic compound with a unique structure that combines a cyclohexanamine moiety with a phosphate group attached to a sugar derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate typically involves the reaction of cyclohexanamine with a phosphorylated sugar derivative. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphate group.
Reduction: Reduction reactions can modify the functional groups attached to the sugar moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorylated derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity, metabolic pathways, and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The sugar moiety can facilitate binding to specific proteins or cellular structures, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
- Cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate
Uniqueness
Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H39N2O8P |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12) |
Clave InChI |
FQMPFZHILABVMA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)

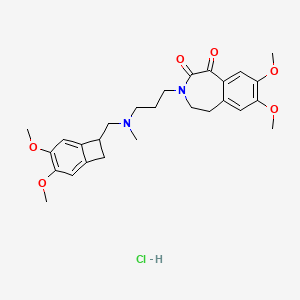

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
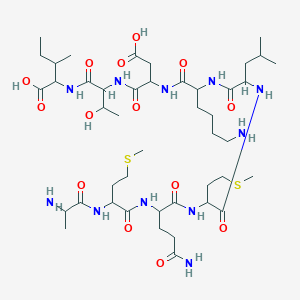
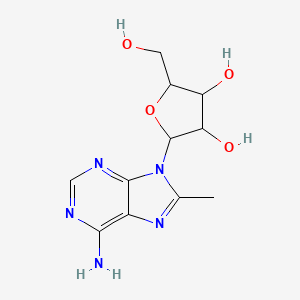



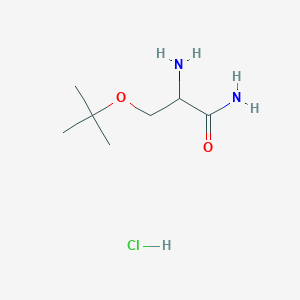
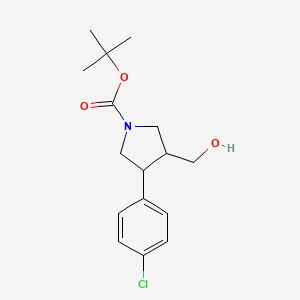
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
